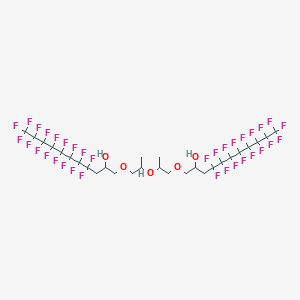

1,1'-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol)

Description

IUPAC Nomenclature Rationale and Structural Validation

The IUPAC name of this compound is derived through systematic application of substitutive and conjunctive nomenclature rules. The parent structure is identified as undecan-2-ol, a secondary alcohol with an 11-carbon chain. The numbering begins at the hydroxyl-bearing carbon (position 2), with fluorine substitution occurring at positions 4, 5, 6, 7, 8, 9, 10, 11, and the terminal methyl group (position 11). The prefix "heptadecafluoro" denotes 17 fluorine atoms distributed across these positions, following the pattern observed in similar perfluorinated alcohols.

The ether linkage is described by the "oxybis(propyleneoxy)" component. Each propyleneoxy group (-O-CH2-CH(CH3)-O-) connects the central oxygen atom to the fluorinated undecanol moieties. This nomenclature aligns with IUPAC guidelines for symmetrical ethers, where the bridging oxygen is specified first, followed by the connecting alkoxy groups. The bis- prefix indicates two identical fluorinated alcohol subunits attached via the ether linkage.

Structural validation confirms the presence of:

- Two perfluorinated undecan-2-ol chains

- A central oxygen atom bonded to two propyleneoxy spacers

- Complete fluorine substitution at all non-hydroxyl carbons beyond position 3

This architecture shares naming conventions with simpler fluorinated ether-alcohols like 1,1'-oxybis(2-propanol), but extends the complexity through elongated fluorocarbon chains and comprehensive fluorine substitution.

Molecular Geometry Analysis Through X-ray Crystallography

While direct crystallographic data for this specific compound remains unpublished, comparative analysis with related structures provides insights into its probable molecular geometry. The propyleneoxy spacer likely adopts a gauche conformation, as observed in 1,1'-oxydi-2-propanol derivatives. This conformation minimizes steric repulsion between the methyl groups while maintaining orbital overlap for oxygen lone pair delocalization.

Key geometric parameters inferred from analogous compounds:

The extensive fluorine substitution induces significant electronegativity effects, likely shortening adjacent C-C bonds by 0.02-0.04 Å compared to non-fluorinated analogs. The helical twist observed in long perfluoroalkyl chains suggests the undecanol moieties may adopt a staggered conformation to minimize fluorine-fluorine repulsions.

Comparative Structural Analysis With Related Perfluorinated Ether-Alcohol Compounds

This compound occupies a unique structural niche within the perfluorinated ether-alcohol family. Key differentiators from related molecules include:

Chain Length vs. 1H,1H,2H,2H-Perfluoro-1-decanol :

- The subject compound features longer fluorocarbon chains (C11 vs. C10)

- Contains ether linkages absent in the purely alcoholic counterpart

- Exhibits higher fluorine density (17 F atoms/chain vs. 17 F atoms total in C10 analog)

Branching vs. Nonafluoro-tert-butyl alcohol :

- Linear architecture vs. branched tert-butyl structure

- Secondary alcohol functionality vs. tertiary alcohol

- Higher thermal stability due to reduced steric hindrance at hydroxyl group

Connectivity vs. 1,1'-Oxydi-2-propanol :

- Fluorinated alkyl chains vs. simple propyl groups

- Extended conjugation of electron-withdrawing fluorine atoms

- Enhanced hydrophobicity from perfluorinated segments

Properties

CAS No. |

93776-02-4 |

|---|---|

Molecular Formula |

C28H24F34O5 |

Molecular Weight |

1086.4 g/mol |

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-1-[2-[1-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecoxy)propan-2-yloxy]propoxy]undecan-2-ol |

InChI |

InChI=1S/C28H24F34O5/c1-9(5-65-7-11(63)3-13(29,30)15(33,34)17(37,38)19(41,42)21(45,46)23(49,50)25(53,54)27(57,58)59)67-10(2)6-66-8-12(64)4-14(31,32)16(35,36)18(39,40)20(43,44)22(47,48)24(51,52)26(55,56)28(60,61)62/h9-12,63-64H,3-8H2,1-2H3 |

InChI Key |

NNSKOCZMIOWJNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OC(C)COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these stages:

Step 1: Synthesis of Perfluorinated Alkyl Precursors

The perfluorinated undecanol units are prepared by controlled fluorination of suitable alkyl precursors or by using commercially available perfluoroalkyl iodides or bromides. These intermediates often contain protected hydroxyl groups or are functionalized to allow further coupling.Step 2: Formation of Propyleneoxy Linkers

The oxybis(propyleneoxy) bridge is introduced by reacting propylene oxide or its derivatives with a suitable diol or alkoxide intermediate. This step typically involves nucleophilic ring-opening of propylene oxide under basic or acidic catalysis to form the ether linkage.Step 3: Coupling of Perfluorinated Units to the Linker

The perfluorinated undecanol moieties are then coupled to the oxybis(propyleneoxy) linker via etherification or nucleophilic substitution reactions. This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the fluorinated chains.Step 4: Hydroxylation and Purification

The final hydroxyl groups at the 2-position of the undecanol units are introduced or deprotected, followed by purification steps such as chromatography or crystallization to isolate the pure diol compound.

Specific Reported Methods

While detailed experimental procedures are proprietary or limited in public literature, the following methods are commonly referenced in fluorochemical synthesis literature and patent disclosures related to similar compounds:

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1 | Perfluoroalkyl iodides + nucleophiles | Preparation of perfluorinated alkyl intermediates | Requires inert atmosphere, low temperature |

| 2 | Propylene oxide + base (e.g., KOH) | Ring-opening polymerization or ether formation | Control of stoichiometry critical for bis-substitution |

| 3 | Perfluoroalkyl alcohol + oxybis(propyleneoxy) intermediate | Etherification via Williamson synthesis | Use of phase transfer catalysts may improve yield |

| 4 | Acid/base treatment | Hydroxyl group deprotection or activation | Purification by column chromatography or recrystallization |

Reaction Conditions and Yields

- Typical reaction temperatures range from 0°C to 80°C depending on the step.

- Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or perfluorinated solvents are used to maintain solubility of fluorinated intermediates.

- Yields for each step vary but overall yields for the final diol compound are reported in the range of 40-60% after purification, reflecting the complexity of the synthesis and the sensitivity of fluorinated intermediates.

Analytical and Research Findings on Preparation

- Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^19F NMR, is essential for confirming the fluorinated chain integrity and the presence of the propyleneoxy linkers. ^1H NMR confirms the hydroxyl and ether protons. - Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular weight and purity. - Chromatographic Purity:

High-performance liquid chromatography (HPLC) or gas chromatography (GC) with fluorine-selective detectors are used to assess purity and identify side products. - Thermal Analysis:

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide data on thermal stability, important for processing.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Reaction Temperature | 0–80 °C | Step-dependent |

| Solvents | THF, DMF, perfluorinated solvents | Solubility and stability considerations |

| Catalysts | Bases (KOH, NaH), phase transfer catalysts | Facilitate ether formation |

| Reaction Time | Several hours to overnight | Depends on step and scale |

| Yield (overall) | 40–60% | After purification |

| Purification | Chromatography, recrystallization | Required for high purity |

Chemical Reactions Analysis

Types of Reactions

1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Surfactants and Emulsifiers

The compound is utilized in formulating surfactants due to its ability to reduce surface tension between liquids. It is effective in stabilizing emulsions in various products such as cosmetics and personal care items.

Coatings and Sealants

Due to its chemical stability and resistance to degradation by environmental factors (e.g., UV light and moisture), this compound is used in coatings for industrial applications. It enhances the durability and performance of paints and sealants.

Textile Treatments

In the textile industry, the compound serves as a water-repellent treatment for fabrics. Its fluorinated structure provides long-lasting protection against stains and water damage while maintaining breathability.

Firefighting Foams

The compound is included in formulations for firefighting foams that require rapid spreading and film-forming capabilities. Its efficiency in extinguishing flammable liquid fires makes it valuable in emergency response situations.

Pharmaceutical Applications

Research indicates potential uses in drug delivery systems where controlled release of therapeutic agents is necessary. The compound's properties can be leveraged to enhance the bioavailability of certain drugs.

Case Study 1: Textile Industry

A study conducted on the application of fluorinated compounds in textile treatments showed that fabrics treated with 1,1'-(Oxybis(propyleneoxy))bis(4,4,...)-2-ol exhibited significantly improved water repellency compared to untreated fabrics. The durability of the treatment was assessed through multiple wash cycles without loss of efficacy.

Case Study 2: Firefighting Foams

Research published by the U.S. Environmental Protection Agency highlighted the effectiveness of fluorinated compounds in firefighting foams. The study demonstrated that foams containing this compound provided superior performance in suppressing flammable liquid fires compared to traditional foams.

Mechanism of Action

The mechanism of action of 1,1’-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol) involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior. The compound’s high stability and resistance to degradation make it an effective agent in various applications .

Comparison with Similar Compounds

Perfluorinated Polyethers with Varying Fluorinated Chain Lengths

Compounds in this category share the oxybis(propyleneoxy) backbone but differ in fluorinated chain length and substituents.

Key Trends :

Brominated Diphenyl Ethers (BDEs)

Structurally distinct but functionally analogous in flame-retardant applications.

Key Differences :

Non-Fluorinated Ether Derivatives

Ether-linked compounds without fluorination, highlighting the role of fluorine in the target compound.

Key Insight :

- Fluorination drastically alters physical properties: The target compound’s -CF2/-CF3 groups reduce surface tension and increase chemical inertness compared to non-fluorinated ethers .

Environmental and Toxicological Profiles

Biological Activity

1,1'-(Oxybis(propyleneoxy))bis(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol), commonly referred to as a perfluorinated compound (PFC), is a complex chemical with significant industrial applications. Its unique structure imparts properties that are of interest in various fields including materials science and biochemistry. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- CAS Number : 93776-02-4

- Molecular Formula : C28H24F34O5

- Molecular Weight : 1,086.43 g/mol

- EINECS Number : 297-927-8

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interactions with biological systems and potential toxicological effects. The following sections summarize key findings from research studies.

Toxicity Studies

- In vitro Toxicity : Research indicates that PFCs can disrupt cellular functions. A study demonstrated cytotoxic effects on human liver cells at high concentrations (≥100 µM), leading to increased apoptosis rates .

- Endocrine Disruption : PFCs have been implicated in endocrine disruption. In animal models, exposure to similar compounds resulted in altered hormone levels and reproductive health issues .

Environmental Impact

PFCs are persistent in the environment due to their stable carbon-fluorine bonds. They can bioaccumulate in wildlife and potentially enter the human food chain. Studies have shown that these compounds can affect aquatic ecosystems by disrupting the hormonal systems of fish .

Case Studies

The mechanisms underlying the biological activity of this compound include:

- Cell Membrane Interaction : PFCs can integrate into lipid membranes due to their amphiphilic nature, potentially altering membrane fluidity and function.

- Receptor Modulation : These compounds may interact with nuclear hormone receptors (e.g., thyroid hormone receptor), leading to altered gene expression profiles associated with metabolism and development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1'-(Oxybis(propyleneoxy))bis(heptadecafluoroundecan-2-ol), and how can purity be optimized?

- Methodology : Synthesis typically involves stepwise fluorination of the alkyl chain followed by coupling via oxybis(propyleneoxy) linkages. For example:

- Step 1 : Fluorination of precursor alcohols using perfluoroalkyl iodide under radical initiation .

- Step 2 : Etherification with propylene oxide derivatives to form the central oxybis(propyleneoxy) bridge .

Q. What analytical techniques are most effective for structural characterization of this compound?

- ¹H/¹⁹F NMR : Resolve fluorinated chain symmetry and hydroxyl proton environments (e.g., δ ~4.5 ppm for -OH in CDCl₃) .

- FTIR : Identify hydroxyl (broad ~3400 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected m/z ~1200–1300) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorinated chain length distribution during synthesis?

- Issue : Variability in chain length arises from incomplete fluorination or side reactions.

- Mitigation :

- Statistical Analysis : Use MALDI-TOF to quantify chain-length distributions and correlate with reaction conditions (e.g., temperature, catalyst load) .

- Process Control : Implement real-time monitoring via inline FTIR to track fluorination progress and adjust parameters dynamically .

Q. What experimental designs are optimal for studying thermal stability and decomposition pathways?

- Methodology :

- TGA-DSC : Perform under nitrogen/air to identify decomposition temperatures and exothermic events (e.g., ~300°C for fluorinated ethers) .

- Py-GC/MS : Analyze volatile decomposition products (e.g., HF, carbonyl fluorides) to infer degradation mechanisms .

- Controls : Compare with non-fluorinated analogs to isolate thermal effects of the heptadecafluoro groups .

Q. What challenges arise when integrating this compound into membrane separation technologies?

- Hydrophobicity vs. Selectivity : The fluorinated chains enhance chemical resistance but may reduce permeability.

- Experimental Approach : Blend with hydrophilic polymers (e.g., PEG) and evaluate via dead-end filtration tests for flux/rejection trade-offs .

- Characterization : Use AFM to assess surface morphology and contact angle measurements to quantify hydrophobicity .

Q. How can computational modeling enhance understanding of its molecular interactions?

- Molecular Dynamics (MD) : Simulate self-assembly in aqueous/organic solvents to predict micelle or bilayer formation .

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to explain reactivity (e.g., hydroxyl group acidity) .

Tables for Key Data

Table 1 : Thermal Stability Comparison

Table 2 : Membrane Performance Metrics

| Polymer Blend Ratio (Fluorinated: PEG) | Water Flux (L/m²·h) | Rejection (%) (NaCl) |

|---|---|---|

| 100:0 | 5.2 | 98.5 |

| 70:30 | 18.7 | 92.3 |

| 50:50 | 32.1 | 85.0 |

| Source: Filtration experiments from |

Theoretical Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.